Lxw7 (tfa)

Description

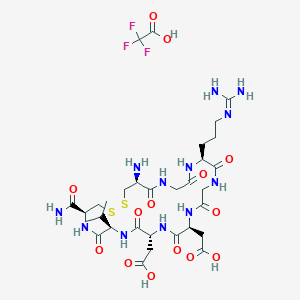

Discovery and Initial Characterization of LXW7 (TFA) as a Cyclic RGD Peptide Ligand LXW7 was discovered through the use of one-bead one-compound (OBOC) combinatorial library technology, an ultrahigh throughput method suitable for identifying ligands against biological targets like integrins.nih.govresearchgate.netnih.govmdpi.comThis technology facilitated the identification of LXW7 as a cyclic octapeptide containing the RGD sequence, which is known to bind to integrins including αvβ3.researchgate.netnih.govscience.govnih.govInitial characterization demonstrated that LXW7 is a potent and specific ligand targeting endothelial progenitor cells (EPCs) and endothelial cells (ECs).targetmol.comnih.govmedchemexpress.commolnova.comIt was found to bind strongly to αvβ3 integrin with a high affinity, exhibiting an IC50 of 0.68 μM and a Kd of 76 ± 10 nM.medchemexpress.combioscience.co.ukmedchemexpress.comCompared to the conventional linear RGD peptide, LXW7 showed stronger binding affinity to primary EPCs/ECs while demonstrating weaker binding to platelets and no binding to THP-1 monocytes, indicating a higher specificity for its target cells.nih.govresearchgate.netThe cyclic nature and the inclusion of unnatural amino acids in LXW7 contribute to its increased resistance to proteolysis and enhanced stability compared to linear peptides.nih.govresearchgate.netResearch findings indicate that LXW7's binding to EPCs/ECs via αvβ3 integrin leads to enhanced biological functions, including increased phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and activation of the ERK1/2 pathway, which are involved in cell proliferation and migration.medchemexpress.comnih.govnih.govbiorxiv.orgmedchemexpress.com

Data Table: Binding Affinity of LXW7 to Integrins

| Integrin Subtype | Binding Affinity (IC50) | Binding Affinity (Kd) |

| αvβ3 | 0.68 μM medchemexpress.combioscience.co.ukmedchemexpress.com | 76 ± 10 nM medchemexpress.commolnova.com |

| αvβ5 | Weak binding medchemexpress.commolnova.com | Not specified |

| αIIbβ3 | Weak binding medchemexpress.commolnova.com | Not specified |

| α5β1 | No binding nih.gov | Not specified |

Properties

IUPAC Name |

2-[(4S,7R,10R,13S,19S,25S)-25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N12O12S2.C2HF3O2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22;3-2(4,5)1(6)7/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34);(H,6,7)/t13-,14+,15+,16-,17-,22-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABFZTZDDADZJM-XXKHBVEGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N[C@H](CSSC[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49F3N12O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

934.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Methodologies for Lxw7 Tfa

Solid-Phase Peptide Synthesis (SPPS) Protocols for LXW7 (TFA)

SPPS is a widely used method for synthesizing peptides by sequentially adding protected amino acids to a growing peptide chain anchored on an insoluble solid support or resin. bachem.com This approach simplifies purification as excess reagents and soluble by-products can be removed by simple filtration. bachem.com

Fmoc Chemistry Application in LXW7 (TFA) Synthesis

Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a preferred strategy for SPPS due to its milder reaction conditions compared to the traditional Boc (tert-butyloxycarbonyl) chemistry. iris-biotech.dealtabioscience.com In Fmoc SPPS, the N-terminus of the growing peptide chain is protected with the base-labile Fmoc group. iris-biotech.de Each synthesis cycle involves the cleavage of the Nα-protecting group (Fmoc) using a weak amine base, typically piperidine, followed by washing steps, coupling of the next protected amino acid, and further washing steps. bachem.comaltabioscience.com The use of Fmoc chemistry allows for the incorporation of a variety of selectively cleavable protecting groups for amino acid side chains, offering flexibility for on-resin modifications such as cyclization. iris-biotech.de The synthesis of linear peptide precursors for LXW7 has been reported using Fmoc chemistry on resins such as Rink amide resin. nih.gov

Cleavage and Deprotection Strategies Utilizing Trifluoroacetic Acid (TFA) Cocktails

Following the completion of the linear peptide chain synthesis on the solid support using Fmoc chemistry, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed. sigmaaldrich.comthermofisher.com This is typically achieved by treating the peptidyl resin with trifluoroacetic acid (TFA). sigmaaldrich.comthermofisher.com TFA is a strong organic acid widely used in organic chemistry due to its volatility, solubility in organic solvents, and acidic strength. fishersci.se

During the TFA cleavage process, highly reactive cationic species are generated from the protecting groups and the resin linker. sigmaaldrich.com To prevent these reactive species from modifying sensitive amino acid residues like Tryptophan, Methionine, Tyrosine, and Cysteine, nucleophilic scavengers are added to the TFA solution, forming a "cleavage cocktail". sigmaaldrich.compeptide.com The specific composition of the TFA cocktail can vary depending on the amino acid sequence and the types of protecting groups used. sigmaaldrich.comthermofisher.com Common components of TFA cleavage cocktails include water, phenol, thioanisole, and silanes such as triisopropylsilane (B1312306) (TIS). sigmaaldrich.compeptide.com For peptides containing cysteine residues, the addition of dithiols like 1,2-ethanedithiol (B43112) (EDT) may be necessary, although prolonged exposure to EDT in TFA can potentially lead to modification of tryptophan residues. sigmaaldrich.compeptide.com The cleavage reaction time can range from 1 to several hours, depending on the peptide sequence and the protecting groups. thermofisher.compeptide.com After cleavage, the crude peptide is typically precipitated by adding a non-solvent like cold ether to the filtrate. sigmaaldrich.compeptide.com

Cyclization Strategies in LXW7 (TFA) Synthesis

LXW7 is a cyclic peptide, meaning its linear chain is joined to form a ring structure. molnova.commedchemexpress.comacs.orgtargetmol.com Cyclization is a critical step in its synthesis and contributes to its specific three-dimensional conformation and biological activity. nih.gov

Disulfide Bridge Formation for Cyclic Peptide Scaffolds

In the case of LXW7, cyclization is achieved through the formation of a disulfide bridge between two cysteine residues. medchemexpress.comtargetmol.comnih.gov Specifically, LXW7 is an octamer disulfide cyclic peptide with a disulfide bond formed between the cysteine residues at positions 1 and 8 (cGRGDdvc). medchemexpress.com Disulfide bridges are covalent bonds formed between the sulfur atoms of two cysteine residues. lifetein.com.cn These bridges are crucial for stabilizing the tertiary structure of peptides and proteins. lifetein.com.cn

The formation of the disulfide bridge in peptide synthesis typically involves the oxidation of the thiol groups of the cysteine residues. This can be performed either on-resin after cleavage and partial deprotection or in solution after the linear peptide has been cleaved from the resin. nih.govresearchgate.net For LXW7, cyclization has been reported both on-resin and in solution using methods involving disulfide bridge formation. nih.gov On-resin cyclization can be allowed to proceed over a period, for example, two days, until a test for free thiols (like the Ellman test) is negative. nih.gov

Combinatorial Library Technologies in LXW7 (TFA) Discovery and Optimization

Combinatorial chemistry techniques have played a significant role in the discovery and optimization of peptide ligands like LXW7. acs.orgnih.govnih.govresearchgate.netnih.govresearchgate.net These technologies allow for the rapid synthesis and screening of large numbers of diverse compounds. acs.orgresearchgate.net

One-Bead-One-Compound (OBOC) Library Screening for LXW7 Identification

LXW7 was discovered through the use of One-Bead-One-Compound (OBOC) combinatorial library technology. acs.orgnih.govnih.govresearchgate.netnih.govresearchgate.net OBOC technology is an ultra-high throughput method for synthesizing and screening chemical libraries, particularly suitable for ligand discovery against various biological targets, including integrins. acs.orgresearchgate.netnih.gov In this approach, a unique chemical compound (in this case, a peptide) is synthesized on each individual resin bead. bachem.comresearchgate.net These beads, each displaying a different peptide sequence, are then screened against a biological target, such as cells expressing a specific receptor like αvβ3 integrin. nih.govnih.govnih.govgoogle.com Beads that bind to the target are identified and isolated, and the peptide sequence on the bead is then determined, for example, by microsequencing. nih.gov

LXW7 was identified from OBOC cyclic peptide libraries designed around the RGD motif, with diversification at flanking positions and the use of D-amino acids and disulfide cyclization. nih.govnih.govnih.govgoogle.com The OBOC approach allowed for the screening of a large diversity of cyclic peptides, leading to the identification of LXW7 as a high-affinity and specific ligand for αvβ3 integrin. acs.orgnih.govnih.govnih.gov

Focused Library Design and Synthesis for LXW7 (TFA) Analogues

Focused libraries of LXW7 analogues have been designed and synthesized to explore structure-activity relationships (SAR) and identify variants with improved binding affinity to αvβ3 integrin. nih.govresearchgate.net These libraries are often generated using combinatorial chemistry techniques such as the one-bead-one-compound (OBOC) method. nih.govscispace.comresearchgate.netnih.gov This approach allows for the rapid synthesis and screening of a large number of peptide variants. nih.govscispace.comresearchgate.netnih.gov Based on SAR studies of initial LXW7 analogues, focused libraries are designed by making systematic modifications to the peptide sequence, particularly around the RGD motif and the flanking unnatural amino acids. nih.gov The synthesis of these libraries follows standard SPPS protocols, often incorporating a "split-mix" approach to generate diverse sequences on individual beads. google.comnih.govscispace.comresearchgate.netnih.gov Screening of these libraries against cells expressing αvβ3 integrin, such as K562 cells transfected with αvβ3, allows for the identification of peptides with enhanced binding characteristics. google.comnih.govnih.gov For example, through this process, analogues like LXW64 were identified, demonstrating significantly higher binding affinity compared to LXW7. nih.govresearchgate.net

Advanced Derivatization and Functionalization Strategies for LXW7 (TFA)

LXW7 (TFA) has been functionalized using various strategies to enable its application in experimental assays and material modification. These strategies leverage the chemical handles present in the peptide structure or introduce new ones for conjugation.

Biotinylation of LXW7 (TFA) for Experimental Assays

Biotinylation is a common method to functionalize peptides for use in binding assays and detection. LXW7 has been prepared in biotinylated form, typically by attaching a biotin (B1667282) moiety to a lysine (B10760008) residue or the C-terminus. researchgate.netnih.gov This modification allows for the detection and quantification of LXW7 binding to cells expressing αvβ3 integrin using streptavidin conjugates, such as streptavidin-phycoerythrin (SA-PE), in techniques like flow cytometry. google.comresearchgate.netnih.gov Biotinylated LXW7 has been instrumental in characterizing the binding affinity and specificity of LXW7 and its analogues to different integrin subtypes and cell types. google.comresearchgate.netnih.gov

Conjugation of LXW7 (TFA) to Macromolecular Backbones (e.g., Dermatan Sulfate)

LXW7 has been conjugated to macromolecular backbones, such as dermatan sulfate (B86663) (DS), to create functional biomaterials with enhanced properties. frontiersin.orggoogle.comacs.orgnih.govbiorxiv.orgnih.gov Dermatan sulfate is a glycosaminoglycan found in the extracellular matrix, composed of repeating disaccharide units containing N-acetyl galactosamine and iduronic acid. bioiberica.comoup.comwikipedia.orgresearchgate.netebi.ac.uk Conjugation of LXW7 to DS results in a proteoglycan mimetic, such as LXW7-DS-SILY, which also incorporates a collagen-binding peptide (SILY). frontiersin.orggoogle.comnih.govbiorxiv.orgnih.gov This conjugation is often achieved using carbodiimide (B86325) chemistry, which facilitates the formation of amide bonds between carboxylic acid groups on DS and amine groups on the peptide. frontiersin.orggoogle.com The resulting conjugates can be used to functionalize materials like collagen-based scaffolds, promoting cell attachment and tissue regeneration. frontiersin.orgnih.govbiorxiv.orgnih.gov

Bioconjugation of LXW7 (TFA) to Collagen-Binding Peptides (SILY)

To enhance the interaction of LXW7 with collagen-rich environments, it has been bioconjugated to collagen-binding peptides like SILY. frontiersin.orggoogle.comnih.govbiorxiv.orgnih.govfrontiersin.orgnih.govgoogle.com The SILY peptide sequence, derived from platelet receptors, exhibits high affinity for type I collagen. acs.orgfrontiersin.orgnih.govgoogle.comnih.govgoogle.com Conjugation of LXW7 to SILY allows for the localization of the αvβ3 integrin-targeting peptide onto collagen surfaces or within collagen-based scaffolds. frontiersin.orggoogle.comnih.govbiorxiv.orgnih.govfrontiersin.org This bioconjugation can be achieved through various chemical methods, including the formation of thioether bonds between cysteine residues and maleimide (B117702) groups, or via click chemistry approaches. google.comacs.orgfrontiersin.org The resulting LXW7-SILY conjugates have been shown to improve endothelial cell attachment and function on collagen substrates. frontiersin.orggoogle.comnih.govbiorxiv.orgnih.govfrontiersin.org

Application of Click Chemistry for LXW7 (TFA) Surface Modification

Click chemistry has been employed to modify surfaces with LXW7 (TFA), providing a highly efficient and specific method for immobilization. researchgate.netnih.govacs.orgnih.govgoogleapis.com This involves the reaction between complementary functional groups, such as azides and alkynes, which can be introduced into LXW7 or the surface to be modified. google.comacs.orgnih.govgoogleapis.com For instance, LXW7 has been synthesized with azide (B81097) modifications (LXW7-N3) to enable conjugation to alkyne-decorated surfaces via copper-catalyzed or copper-free azide-alkyne cycloaddition reactions. google.comgoogleapis.com This strategy has been successfully applied to functionalize biomaterial scaffolds, such as electrospun microfibrous PLLA/PCL scaffolds, resulting in significantly improved endothelial coverage. researchgate.netnih.gov Click chemistry offers a versatile platform for creating LXW7-functionalized materials for various biomedical applications. researchgate.netnih.govacs.orgnih.govgoogleapis.com

Structural Elucidation and Conformational Analysis of Lxw7 Tfa

Nuclear Magnetic Resonance (NMR) Spectroscopy for LXW7 (TFA) Structure Determination

NMR spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. mdpi.comoxinst.com For LXW7 (TFA), both one- and two-dimensional NMR experiments, including 1H NMR, 13C NMR, HMQC, HMBC, TOCSY, and NOESY, have been utilized to establish its structure and preferred conformation. nih.gov

Assignment of Proton and Carbon Resonances in LXW7 (TFA)

The complete assignment of proton and carbon resonances in LXW7 and its analogues, such as peptide 4 (LXW11), is a fundamental step in structural analysis by NMR. This involves correlating signals in the NMR spectra to specific nuclei within the molecule. This process is typically achieved through a combination of 1D and 2D NMR experiments that reveal connectivities between atoms based on through-bond (e.g., HMQC, HMBC, TOCSY) and through-space (e.g., NOESY) interactions. nih.govbhu.ac.inrsc.org

While specific detailed tables of proton and carbon assignments for LXW7 (TFA) were not directly available in the search results, the literature indicates that such assignments were performed and are typically presented in supplementary data tables in research publications. nih.gov These tables would list the chemical shift values (in ppm) for each assigned proton and carbon nucleus, along with their multiplicities and coupling constants where applicable, providing a spectral fingerprint of the molecule.

NOESY Data for LXW7 (TFA) Conformation Elucidation

NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that provides information about the spatial proximity of protons. nih.gov Cross-peaks in a NOESY spectrum indicate that the corresponding protons are close to each other in space, regardless of whether they are directly bonded. nih.gov This through-space information is invaluable for determining the three-dimensional conformation of a molecule, especially for flexible molecules like peptides.

Conformations of LXW7 and its analogues have been established based on NOESY data. nih.govmdpi.com Analysis of NOESY cross-peaks in LXW7 revealed specific proton correlations that are indicative of its folded structure. nih.gov For instance, comparing the NOEs of LXW7 and peptide 4 (an analogue with L-Cys substitutions), differences in proton correlations were observed. nih.gov In LXW7, proton correlations were noted between the γ CH of D-Val and the α CH of Asp, and the β CH of D-Asp. nih.gov These correlations were absent in peptide 4. nih.gov Conversely, new correlations were observed in peptide 4 between the γ CH of D-Val and the β CH of Cys8, and the NH of Gly4, suggesting different spatial arrangements in the analogue. nih.gov The intensity of NOE signals can also provide insights into the relative distances between protons, with stronger signals indicating closer proximity. nih.gov The NOE intensity between the α CH protons of Cys1 and Cys8 was reported to be much stronger in peptide 4 than in LXW7, suggesting a more constrained conformation in the analogue. nih.gov

Based on NOESY data and subsequent structural calculations, LXW7 has been shown to adopt a bowl-like conformation. nih.gov In this conformation, the side chains of residues like Arg, Asp, D-Asp, and D-Val are oriented towards the outside of the peptide ring. nih.gov This outward orientation of side chains in LXW7 is hypothesized to enhance its interaction with the αvβ3 integrin compared to analogues with different conformations where these side chains might be buried. nih.gov

Impact of Specific Amino Acid Chirality on LXW7 (TFA) Conformation

Role of D-Cysteine Residues in Maintaining Functional Conformation

LXW7 is a disulfide cyclic octapeptide, with the cyclization occurring through a disulfide bond formed between cysteine residues. targetmol.commolnova.comnih.gov The cyclic structure itself imposes conformational constraints compared to linear peptides. mdpi.com The presence of D-Cysteine residues at the N- and C-termini, which form the disulfide bridge, is crucial for maintaining the integrin-binding conformation of the peptide. nih.govgoogle.com

Studies involving the replacement of the D-Cysteine residues with L-Cysteine have demonstrated the critical importance of their chirality. nih.gov Substituting one D-Cysteine residue at either the N- or C-terminus with an L-Cysteine resulted in a significant decrease in binding potency to αvβ3 integrin. nih.gov Replacing both D-Cysteine residues with L-Cysteine led to a complete loss of binding affinity. nih.gov This indicates that the D-chirality of these cysteine residues is essential for the peptide to adopt the specific conformation required for effective binding to the integrin target.

NMR studies comparing LXW7 with peptide 4 (where both D-Cys residues are replaced by L-Cys) revealed significant conformational changes. nih.gov Peptide 4 was found to adopt a more compact and twisted structure compared to the bowl-like conformation of LXW7. nih.gov This drastic change in conformation in peptide 4 resulted in the side chains of residues like D-Val and Asp being buried inside the peptide ring, in contrast to their outward orientation in LXW7. nih.gov The altered conformation in peptide 4, directly resulting from the change in cysteine chirality, explains its lack of binding affinity. nih.gov

Conformational Dynamics and Stability of LXW7 (TFA) Analogues

The conformational dynamics and stability of peptides and their analogues are important factors influencing their biological activity and potential as therapeutic agents. While specific detailed studies focusing solely on the conformational dynamics and stability of LXW7 (TFA) were not extensively detailed in the provided search snippets, the literature does offer some insights through the study of LXW7 analogues.

Comparisons of LXW7 with its analogues, such as peptide 4 (LXW11) and LXW64, highlight how structural modifications, including changes in amino acid chirality or substitutions, can impact conformation and stability. nih.govmdpi.comnih.gov As discussed, the replacement of D-Cysteine residues in LXW7 with L-Cysteine in peptide 4 led to a more constrained and different conformation. nih.govnih.gov The differences in NOE patterns between LXW7 and peptide 4 suggest variations in their flexibility and dynamic behavior. nih.gov

Another analogue, LXW64, which showed increased binding affinity compared to LXW7, also exhibited similarities and differences in its NMR-derived structure when compared to LXW7 and LXW11. mdpi.comnih.gov LXW11 was described as being more structurally constrained than LXW64 and LXW7, based on the proximity of the cysteine residues. nih.gov These observations imply that the specific amino acid sequence and chirality influence the rigidity and dynamic properties of these cyclic peptides.

The stability of cyclic peptides like LXW7 is generally considered to be higher than their linear counterparts due to their constrained structure, which provides increased resistance to enzymatic degradation. mdpi.comnih.gov The incorporation of unnatural amino acids, such as the D-amino acids present in LXW7, further contributes to their proteolytic stability. nih.gov Studies on LXW7 analogues involving N-methylation at various positions also explored the impact of these modifications on peptide potency, which can be related to changes in backbone conformation and proteolytic stability. nih.gov While the provided information focuses more on the effect of these changes on binding affinity, it implicitly points to the relationship between structural modifications, conformational properties, and stability.

Further detailed studies using techniques like molecular dynamics simulations could provide more explicit information on the conformational dynamics and flexibility of LXW7 (TFA) and its analogues in solution. nih.gov

Molecular Recognition and Ligand Receptor Interactions of Lxw7 Tfa

Binding Affinity and Selectivity of LXW7 (TFA) for Integrin αvβ3

LXW7 (TFA) demonstrates high binding affinity and notable selectivity for integrin αvβ3. This preferential binding is a key feature that distinguishes it as a promising targeting agent. medchemexpress.comnih.govnih.govmolnova.comnih.govtargetmol.com

Quantitative Assessment of LXW7 (TFA) Binding to αvβ3 Integrin (e.g., IC50, Kd Determination)

Quantitative assessments of LXW7 (TFA)'s binding to αvβ3 integrin have been performed using various methods, including competitive binding assays with flow cytometry. LXW7 has been shown to bind strongly to αvβ3-expressing cells. medchemexpress.comnih.govnih.govmolnova.com

The binding affinity is typically reported using metrics such as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant). LXW7 has a high binding affinity to αvβ3 integrin with an IC50 of 0.68 μM. medchemexpress.comtargetmol.commedchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.com It specially binds to αvβ3 integrin with a Kd of 76 ± 10 nM. medchemexpress.comnih.govmolnova.commedchemexpress.com

| Metric | Value | Target Integrin | Method | Source |

| IC50 | 0.68 μM | αvβ3 | Competitive binding assay | medchemexpress.comtargetmol.commedchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.com |

| Kd | 76 ± 10 nM | αvβ3 | Binding/blocking experiment | medchemexpress.comnih.govmolnova.commedchemexpress.com |

Comparative Binding Specificity of LXW7 (TFA) Across Integrin Subtypes (αvβ3 vs. αvβ5, αIIbβ3, α5β1)

Studies have investigated the binding specificity of LXW7 across different integrin subtypes to understand its selectivity profile. LXW7 binds strongly to αvβ3-K562 cells, weakly to αvβ5-K562 cells and αIIbβ3-K562 cells, and shows no binding to K562 cells expressing α5β1. medchemexpress.comnih.govmolnova.commedchemexpress.com This indicates a preferential binding to αvβ3 compared to αvβ5, αIIbβ3, and α5β1. nih.govgoogle.com

LXW64, an optimized analog of LXW7, also demonstrated similar selectivity, binding significantly to αvβ3, weakly to αvβ5 and αIIbβ3, and not binding to α5β1. nih.gov

Molecular Docking and Binding Site Characterization

Molecular docking simulations have been employed to characterize the binding site of LXW7 within the integrin αvβ3 and to understand the key interactions that govern its binding affinity and specificity. nih.govnih.govgoogle.commdpi.com

Identification of Key Amino Acid Interactions within the Integrin Binding Pocket

Docking studies have identified key amino acid residues within the αvβ3 integrin binding pocket that interact with LXW7. google.commdpi.com The RGD motif of LXW7 plays a dominant role in its binding affinity to αvβ3 integrin. nih.gov Specifically, the aspartic acid (Asp) residue within the RGD motif interacts with the Mg²⁺ ion within the Metal Ion Dependent Adhesion Site (MIDAS) domain of the β-subunit. google.com The arginine (Arg) residue interacts with Asp218 of the α-subunit. google.com

Furthermore, the D-Asp residue following the RGD sequence in LXW7 is able to form a salt bridge with Arg-214 in the β-subunit of αvβ3, contributing to the specific binding of LXW7. nih.gov

Role of Hydrophobic and Electrostatic Interactions in LXW7 (TFA) Binding

Both hydrophobic and electrostatic interactions play significant roles in the binding of LXW7 (TFA) to integrin αvβ3. mdpi.com The structure of LXW7 contains positively charged (L-Arg3), negatively charged (L-Asp5 and D-Asp6), and hydrophobic (D-Nal1 in LXW64, an analog) portions, which contribute to these interactions. mdpi.com

The electrostatic interaction between the integrin and the basic N-terminus of the peptide may also be important for binding affinity. nih.gov

Structural and docking studies suggest that the hydrophobicity and aromaticity of the amino acid at the X7 position (following the RGDd sequence) are highly important for the binding of LXW analogs to the integrin. nih.govmdpi.com A potential hydrophobic pocket on the integrin surface has been proposed to play a role in stabilizing peptide binding, particularly through interactions with bulky hydrophobic side chains at this position. mdpi.com

Influence of RGD Motif and Flanking Residues on Integrin Recognition

The RGD motif is the primary recognition sequence for binding to αvβ3 integrin and is fundamental to LXW7's interaction. medchemexpress.comgoogle.comnih.govrug.nl The relative affinity and specificity of RGD-containing peptides are significantly influenced by the amino acid residues flanking the RGD motif. nih.govrug.nl

In LXW7, the RGD triad (B1167595) flanked by a Gly at the N-terminal side and polar or negatively charged amino acids at the C-terminal side was found to be optimal for αvβ3 integrin binding. nih.gov The Gly residue in the N-terminal side of the RGD motif is crucial for cell binding, with even slight changes in this position impacting peptide potency. nih.gov

Significance of Arg-Gly-Asp (RGD) Triad in LXW7 (TFA) Activity

The Arg-Gly-Asp (RGD) sequence is a well-established primary recognition site for integrins within extracellular matrix proteins. medchemexpress.commedchemexpress.com Peptides containing this RGD motif can mimic the recognition specificity of these matrix proteins. medchemexpress.commedchemexpress.com LXW7 is a cyclic octapeptide that incorporates the RGD sequence. molnova.comnih.gov This RGD triad is the main functional motif responsible for its interaction with integrins. molnova.com

LXW7 (TFA) has been specifically developed as an RGD-containing ligand targeting the αvβ3 integrin. molnova.comnih.gov Research utilizing one-bead-one-compound (OBOC) combinatorial library technology led to the identification of LXW7 as a leading ligand with high specificity against αvβ3 integrin. escholarship.orgnih.gov Its binding affinity to αvβ3 integrin has been reported with an IC50 of 0.68 μM. medchemexpress.commedchemexpress.combioscience.co.uk This affinity is comparable to some other known RGD cyclic pentapeptide ligands. escholarship.orgnih.govnih.gov

Studies have investigated the structural basis for the interaction between LXW7 and αvβ3 integrin. Docking simulations have shown the docked conformation of LXW7 on the surface of αvβ3 integrin. google.com The carboxylate side chain of the Asp residue within the RGD motif interacts with a Mg2+ ion located within the Metal Ion Dependent Adhesion Site (MIDAS) domain of the β-subunit of the integrin. nih.govgoogle.com Furthermore, a salt bridge is formed between the D-Asp residue following the RGD sequence in LXW7 and Arg214 in the β-subunit. nih.govgoogle.com The Arg residue from the RGD triad also forms a salt bridge with Asp218 of the α-subunit. nih.govgoogle.com These specific interactions highlight the critical role of the RGD triad and flanking residues in the high-affinity binding of LXW7 to αvβ3 integrin.

Structure-activity relationship (SAR) studies on LXW7 analogs have further emphasized the importance of the amino acids flanking the RGD triad for optimal binding to αvβ3 integrin. nih.govmdpi.com For αvβ3 integrin, the RGD triad flanked by a Gly at the N-terminal side and polar or negatively charged amino acids at the C-terminal side was found to be optimal. nih.gov The sequence cGRGDdvc, which is LXW7, emerged from these studies as a lead peptide sequence exhibiting strong binding to αvβ3, weaker binding to αvβ5 and αIIbβ3 integrins, and no binding to α5β1 integrin. nih.govnih.gov The presence of D-Asp at a specific position was highly favored and was shown to form a salt bridge with Arg-214 in the β-subunit of αvβ3, contributing to the specific binding. nih.gov

The strong and specific binding of LXW7 to αvβ3 integrin, mediated by the RGD triad and surrounding residues, suggests its potential as a highly efficient peptide ligand for targeted applications. molnova.com

Binding Affinity Data

| Compound | Target Integrin | IC50 (μM) | Kd (nM) | Reference |

| LXW7 (TFA) | αvβ3 | 0.68 | 76 ± 10 | medchemexpress.commedchemexpress.combioscience.co.uknih.govmedchemexpress.com |

| Cyclo(-RGDfK) | αvβ3 | 0.00094 | Not specified | medchemexpress.commedchemexpress.com |

Note: IC50 values represent the concentration required for 50% inhibition of binding. Kd values represent the dissociation constant.

Structure Activity Relationship Sar Studies and Rational Design of Lxw7 Tfa Analogues

Systematic Pharmacophore Mapping of LXW7 (TFA)

Systematic SAR studies were conducted on LXW7 from the C- to N-terminus, generating 36 analogues to map the pharmacophore for αvβ3 integrin binding nih.gov. The screening results indicated that for optimal αvβ3 integrin binding, the RGD triad (B1167595) should be flanked by a Gly at the N-terminal side and polar or negatively charged amino acids at the C-terminal side nih.gov. LXW7, with the sequence cGRGDdvc, emerged as a lead peptide from this initial screening nih.gov. The RGD sequence is a critical recognition motif for several integrins, including αvβ3 aacrjournals.orgmdpi.com.

Positional Scanning and Amino Acid Substitution Effects

Positional scanning and amino acid substitution studies were performed to understand the contribution of specific residues outside the core RGD sequence to LXW7's binding affinity.

At position X6, the presence of D-Asp was found to be highly favored for αvβ3 integrin binding nih.gov. Prior docking simulations suggested that D-Asp6 is capable of forming a salt bridge with Arg-214 in the β-subunit of αvβ3 integrin, an interaction that likely contributes to the specific binding of LXW7 nih.gov. Due to this strong favorable interaction, further extensive SAR studies at this specific position were not initially pursued for LXW7 itself nih.gov. However, in the design of highly focused OBOC libraries for further optimization, acidic and polar amino acids were considered as building blocks at the X6 position nih.gov.

Modifications at position X7 significantly influence the binding affinity of LXW7 analogues nih.govnih.govmdpi.com. Hydrophobic amino acids, particularly those with bulky side chains, were preferred at this position nih.gov. Structural comparison and docking studies of LXW7 and its analogues, such as LXW64, suggested that the hydrophobicity and aromaticity of the amino acid at the X7 position are highly important for binding to the integrin nih.govmdpi.com. A potential hydrophobic pocket on the integrin surface has been proposed to interact with the X7 residue, stabilizing peptide binding nih.govmdpi.com. For instance, LXW64, which demonstrated a 6.6-fold increase in binding affinity compared to LXW7, contains a modification at the X7 position nih.govnih.gov. In silico screening of new LXW analogues with non-natural amino acids at X7 indicated that side chains with cyclic structures were predicted to have higher binding affinity than non-cyclic ones nih.govmdpi.com.

Impact of X6 Position Modifications (e.g., D-Asp)

N-Terminal Modification Effects on Binding Affinity and Stability

Modifications at the N-terminus of cyclic peptides can impact their potency, selectivity, and stability nih.gov.

N-capping strategies were evaluated as part of the systematic SAR studies on LXW7 nih.govgoogle.com. Various carboxylic acids were coupled to the N-terminus of linear LXW7 peptide prior to cyclization nih.gov. While the specific detailed findings regarding the impact of different N-capping groups on binding affinity and stability are not extensively detailed in the provided snippets, N-capped analogues of LXW7 have been synthesized google.com. N-terminal modifications are a common approach to improve peptide properties, including resistance to exopeptidase degradation escholarship.org.

An N-methylation scan strategy was applied to LXW7, with methylations performed at positions X2 through X7 nih.gov. This involved synthesizing peptides with N-methylated amino acids at these positions nih.gov. The results indicated that N-methylation of Gly2 led to a significant loss of potency, approximately a 4-fold decrease in binding affinity nih.gov. N-methylation of Arg and D-Val resulted in only a slight loss of binding affinity to αvβ3 integrin nih.gov. This suggests that the N-methylation tolerance varies depending on the position within the peptide sequence and highlights the importance of specific residue interactions for optimal binding.

| Modification Position | Amino Acid Substitution/Modification | Observed Effect on αvβ3 Binding Affinity (compared to LXW7) | Reference |

| X6 | D-Asp | Highly favored (forms salt bridge) | nih.gov |

| X7 | Hydrophobic amino acids | Preferred | nih.gov |

| X7 | Bulky hydrophobic side chains | Preferred | nih.gov |

| X7 | Cyclic structures (in analogues) | Predicted higher binding affinity | nih.govmdpi.com |

| X2 | N-Methylation of Gly | ~4-fold loss of potency | nih.gov |

| X | N-Methylation of Arg | Slight loss of binding affinity | nih.gov |

| X | N-Methylation of D-Val | Slight loss of binding affinity | nih.gov |

Note: The exact positions for N-methylation of Arg and D-Val are not explicitly specified as X positions in the provided text, but the context implies they were part of the N-methylation scan across positions X2-X7.

Evaluation of N-Capping Strategies

Development of Improved LXW7 (TFA) Analogues (e.g., LXW64, LXZ2)

Based on the insights gained from SAR studies, efforts were directed towards developing improved LXW7 analogues with enhanced binding characteristics. This involved the design, synthesis, and screening of focused peptide libraries. nih.govescholarship.org Computational docking studies were also employed as a cost-efficient and rapid screening method to predict binding affinities and narrow down potential candidates, with results showing consistency with in vitro screening data. mdpi.comnih.govutrgv.edunih.gov

LXW64 was identified as a lead compound from these optimization efforts. nih.govescholarship.orgaacrjournals.org LXZ2 is another LXW-analogous peptide that was identified through in silico screening and subsequently validated by in vitro assays. mdpi.comnih.govutrgv.edunih.gov

Enhanced Binding Affinity and Specificity of Next-Generation Analogues

The developed analogues, such as LXW64 and LXZ2, have demonstrated enhanced binding affinity compared to the original LXW7. LXW64 was found to have a 6.6-fold higher binding affinity to αvβ3 integrin than LXW7. nih.govescholarship.orgaacrjournals.orgnih.gov LXZ2 has shown a stronger binding affinity than LXW7 and its binding affinity is comparable to that of LXW64 and cilengitide (B523762), a well-known RGD-cyclic pentapeptide ligand. mdpi.comnih.govresearchgate.net

Binding affinity is typically measured using methods such as competitive binding assays and IC50 determination. LXW7 has an reported IC50 of 0.68 µM for αvβ3 integrin, with a Kd of 76 ± 10 nM. medchemexpress.commedchemexpress.commolnova.commybiosource.combioscience.co.uk LXW64 has an IC50 of 0.07 µM, demonstrating its significantly higher potency. mdpi.comnih.gov LXZ2 has an IC50 of 0.09 µM. mdpi.comnih.gov

| Compound | Target | IC50 (µM) | Kd (nM) | Fold Increase in Binding Affinity (vs LXW7) |

|---|---|---|---|---|

| LXW7 (TFA) | αvβ3 Integrin | 0.68 medchemexpress.commedchemexpress.commybiosource.combioscience.co.uk | 76 ± 10 medchemexpress.commedchemexpress.commolnova.com | 1 |

| LXW64 | αvβ3 Integrin | 0.07 mdpi.comnih.gov | Not specified | 6.6 nih.govescholarship.orgaacrjournals.orgnih.gov |

| LXZ2 | αvβ3 Integrin | 0.09 mdpi.comnih.gov | Not specified | Stronger than LXW7, comparable to LXW64 mdpi.comnih.govresearchgate.net |

In terms of specificity, LXW64 has shown similar selectivity to LXW7 towards different integrins, exhibiting significant positive binding with αvβ3, weak cross-reactivity with αvβ5 and αIIbβ3, and no binding with α5β1 expressed on K562 cells. nih.govgoogle.comresearchgate.net This preferential binding profile is crucial for targeted applications. The enhanced binding affinity and maintained specificity of these next-generation analogues highlight their potential for various applications, including targeted imaging and drug delivery. nih.govmedchemexpress.commedchemexpress.comescholarship.orgmolnova.com

Computational and Theoretical Chemistry Studies of Lxw7 Tfa

Molecular Dynamics Simulations for LXW7 (TFA)-Integrin Complexes

Molecular dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of molecules and their complexes over time. In the context of LXW7, replica-exchange molecular dynamics simulations have been utilized to generate diverse conformations of the peptide, which are subsequently used in docking studies to model its binding to integrins. wikipedia.org This approach helps account for the flexibility of the peptide ligand. Structures obtained from these dynamics studies are typically clustered, and representative structures from the main clusters are selected for further analysis, such as docking. wikipedia.org

Restrained molecular dynamics, in conjunction with distance geometry, has also been used for calculating the three-dimensional structures of LXW analogs. nih.gov These computational structure calculations provide detailed atomic coordinates and conformational information, which are essential for understanding the binding interactions with the receptor.

In Silico Screening and Virtual Ligand Design for LXW7 (TFA) Derivatives

In silico screening and virtual ligand design approaches have been instrumental in the discovery and optimization of LXW7 analogs with improved binding affinities to αvβ3 integrin. Computational docking is a primary tool used in these studies to predict the binding orientation and affinity of potential ligands to the integrin binding site. nih.govciteab.comnih.gov

Researchers have performed computational docking on LXW analogs, including LXW7, LXW64, and LXW11, using the crystal structure of the extracellular segment of αvβ3 integrin (often PDB ID 1L5G) in complex with known inhibitors like cilengitide (B523762) as a starting point. nih.govnih.gov These docking studies aim to understand the structure-activity relationships (SAR) of LXW-analogous cyclic octapeptides and their interaction with the integrin. nih.govnih.gov

A consistency has been observed between the results of computational docking and in vitro screening, supporting the use of in silico methods for the continuous optimization and testing of LXW mutants. nih.govciteab.com This integrated approach has led to the identification of new LXW analogs predicted to have high binding affinity to αvβ3 integrin. nih.gov For instance, LXZ2 was identified as a new αvβ3 integrin antagonist through in silico screening and subsequently validated experimentally, demonstrating stronger binding affinity than LXW7 in competitive binding assays. nih.gov

In silico screening efforts have predicted that LXW analogs containing hydrophobic and aromatic non-natural amino acids at a specific position (X7) in their sequence exhibit higher binding affinity, suggesting the importance of interactions with a potential hydrophobic pocket on the integrin surface. nih.govciteab.com

Quantum Mechanical Calculations for Electronic Structure and Reactivity

While direct reports of detailed quantum mechanical (QM) calculations specifically on LXW7 were not prominent in the search results, QM methods are fundamental for understanding the electronic structure and reactivity of molecules, including peptides and their interactions with biological targets.

Studies on related RGD-containing peptides, such as the cyclic tripeptide RGD-4C, have utilized ab initio quantum mechanical calculations to determine microscopic parameters like partial charges and frequency-dependent dielectric response functions. invivochem.com These parameters are crucial inputs for macroscopic theories describing electrostatic, polar, and van der Waals-London dispersion intermolecular forces, which govern the interactions between ligands and their receptors. invivochem.com

Furthermore, quantum-chemical calculations have been applied in the synthesis of related integrin antagonists, such as isoxazolines, to elucidate reaction mechanisms. nih.gov Although these calculations were not directly on LXW7, they highlight the utility of QM methods in understanding the chemical behavior and properties of molecules relevant to integrin binding.

The application of QM calculations to LXW7 could provide detailed insights into the charge distribution within the peptide, the polarization effects upon binding to the integrin, and the energetics of specific interactions, such as hydrogen bonds and salt bridges, which are observed in docking studies. nih.gov Such calculations could further refine the understanding of the binding interface and contribute to more accurate predictions in virtual screening and ligand design efforts.

Advanced Theoretical Models for Peptide-Receptor Interactions

Advanced theoretical models, including molecular docking and structure-activity relationship (SAR) modeling, are extensively applied to study the interactions between LXW7 and integrins. Molecular docking, as discussed in Section 6.2, provides static models of the bound complex, predicting binding poses and estimating binding energies. nih.govnih.gov

SAR studies, often guided by computational models, investigate how structural modifications to the peptide sequence or conformation affect binding affinity and specificity. By comparing the predicted binding modes and energies of LXW7 and its analogs with experimental binding data (e.g., IC50 values), researchers can identify key residues and structural features critical for high-affinity binding. nih.govnih.gov For instance, structural comparison and docking studies have indicated that the hydrophobicity and aromaticity of the amino acid at the X7 position are highly important for the binding of LXW analogs to the integrin. nih.govciteab.com

Theoretical models also help interpret experimental observations, such as the finding that LXW7 specifically binds to αvβ3 integrin with high affinity while showing weaker cross-reactivity with other integrins like αvβ5 and αIIbβ3. americanelements.comwikipedia.org Computational models can reveal the subtle differences in the binding sites of these integrins that contribute to the observed selectivity.

The combination of computational techniques, such as MD simulations for conformational sampling and docking for binding pose prediction, with experimental data allows for the development of more sophisticated theoretical models that can accurately describe the complex peptide-receptor interactions and guide the rational design of improved integrin-targeting ligands. nih.gov

Biological Activities and Mechanistic Investigations of Lxw7 Tfa

Modulation of Cell Signaling Pathways by LXW7 (TFA)

The interaction of LXW7 (TFA) with integrin αvβ3 triggers intracellular signaling cascades that influence various cellular processes.

Phosphorylation of VEGFR-2 and Activation of ERK1/2

LXW7 (TFA) has been shown to increase the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) medchemexpress.commedchemexpress.commedchemexpress.commybiosource.comglpbio.comresearchgate.netresearchgate.net. This suggests that LXW7 (TFA), despite being an integrin ligand, can indirectly influence the VEGF signaling pathway, which is crucial for angiogenesis and endothelial cell function. This activation of VEGFR-2 and ERK1/2 is reported to contribute to enhanced biological functions in ECs, such as proliferation nih.gov.

Downstream Signaling Cascades upon Integrin αvβ3 Engagement

Engagement of integrin αvβ3 by LXW7 (TFA) initiates downstream signaling cascades. While the specific details of all cascades are not exhaustively described in the provided text, the observed phosphorylation of VEGFR-2 and activation of ERK1/2 are key events. Integrin-mediated signaling often involves focal adhesion kinase (FAK) and other kinases that link integrin engagement to pathways like the MAPK/ERK pathway, influencing cell survival, proliferation, and migration. The specific binding of LXW7 to αvβ3 integrin on the surface of EPCs and ECs is the primary event that leads to these downstream effects nih.govbiorxiv.org.

Cellular Interactions and Functional Responses Elicited by LXW7 (TFA)

LXW7 (TFA)'s interaction with integrin αvβ3 on specific cell types leads to significant functional responses.

Endothelial Progenitor Cell (EPC) and Endothelial Cell (EC) Targeting

LXW7 is characterized as a potent and specific targeting ligand for both endothelial progenitor cells (EPCs) and endothelial cells (ECs) molnova.commedchemexpress.commedchemexpress.comresearchgate.nethoelzel-biotech.comtargetmol.com. Studies have confirmed that LXW7 binds specifically to αvβ3 integrin expressed on the surface of EPCs and ECs nih.govbiorxiv.org. This targeting ability makes LXW7 a promising molecule for applications requiring specific interaction with these cell populations, such as targeted imaging and drug delivery molnova.commedchemexpress.commedchemexpress.com. Compared to conventional RGD peptides, LXW7 shows stronger binding affinity to primary EPCs/ECs while exhibiting weaker binding to platelets and no binding to THP-1 monocytes, highlighting its specificity nih.gov.

Promotion of EC/EPC Attachment, Spreading, and Proliferation

Research indicates that LXW7 (TFA) promotes the attachment, spreading, and proliferation of ECs and EPCs medchemexpress.comresearchgate.netbiorxiv.orgbiorxiv.orgfrontiersin.orgfrontiersin.orgnih.govfrontiersin.org. When surfaces are modified with LXW7, ECs and EPCs show significantly improved attachment researchgate.netbiorxiv.orgbiorxiv.orgfrontiersin.orgfrontiersin.org. This enhanced attachment is observed on both LXW7-treated culture plates and scaffolds functionalized with LXW7 researchgate.netbiorxiv.orgfrontiersin.orgnih.govfrontiersin.org. Furthermore, LXW7-modified surfaces and scaffolds have been shown to significantly promote the proliferation and growth of these cells researchgate.netbiorxiv.orgbiorxiv.orgfrontiersin.orgfrontiersin.orgnih.govfrontiersin.org. Studies using LXW7-modified collagen hydrogels have demonstrated improved EC spreading and proliferation in 3D culture models frontiersin.org. This pro-proliferative effect is potentially linked to the activation of the VEGFR-2 and ERK1/2 pathways upon LXW7 binding nih.govfrontiersin.org.

Here is a summary of observed effects on EC/EPC attachment and proliferation:

| Cell Type | Surface/Scaffold Modification | Effect on Attachment | Effect on Proliferation | Source |

| HMVECs | Collagen I + LXW7 (varied substitution) | Increased adhesion at higher substitution core.ac.uk | Not explicitly mentioned for HMVECs in this context | core.ac.uk |

| ZDF-EPCs | LXW7-biotin treated surface | Significantly promoted attachment biorxiv.orgbiorxiv.org | Significantly promoted growth/proliferation biorxiv.orgbiorxiv.org | biorxiv.orgbiorxiv.org |

| ZDF-EPCs | SIS/LXW7-DS-SILY scaffold | Supported attachment biorxiv.org | Promoted growth biorxiv.org | biorxiv.org |

| Mouse ECs | LXW7-Biotin treated culture plate | Accelerated attachment frontiersin.org | Significantly enhanced proliferation from Day 2 nih.govfrontiersin.org | nih.govfrontiersin.org |

| Mouse ECs | LDS treated Integra scaffold | Accelerated attachment frontiersin.org | Improved proliferation nih.gov | nih.govfrontiersin.org |

| ECFCs | LXW7-modified collagen hydrogel (2D) | Significantly improved attachment frontiersin.org | Improved survival, decreased caspase 3 activity frontiersin.org | frontiersin.org |

| ECFCs | LXW7-modified collagen hydrogel (3D) | Significantly improved spreading, proliferation, and survival frontiersin.org | frontiersin.org |

Influence on EC/EPC Migration and Recruitment

LXW7 (TFA) also influences the migration and recruitment of ECs and EPCs medchemexpress.commedchemexpress.comfrontiersin.orgnih.gov. By targeting and promoting the attachment and survival of these cells, LXW7 can potentially enhance their recruitment to sites requiring neovascularization biorxiv.orgcore.ac.uk. The ability of LXW7 to activate pathways like ERK1/2, which are involved in cell migration, further supports its influence on these processes frontiersin.org. Functionalized scaffolds incorporating LXW7 aim to recruit and retain endogenous EPCs by supporting their binding and activating VEGFR2 through αvβ3 engagement, thereby improving endothelial recruitment biorxiv.orgcore.ac.uk.

Immunomodulatory Effects of LXW7 (TFA)

Investigations into the immunomodulatory properties of LXW7 (TFA) have revealed its capacity to influence inflammatory responses and the production of key signaling molecules. These effects have been observed in relevant biological models, providing insights into its potential mechanisms of action in modulating immune processes.

Anti-inflammatory Responses in Relevant Biological Models

Studies utilizing pertinent biological models have demonstrated the anti-inflammatory effects of LXW7 (TFA). In a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), treatment with LXW7 (100 μg/kg, intravenous injection) significantly reduced infarct volumes and brain water content compared to a control group. guidetopharmacology.orgnih.gov This suggests a protective effect associated with the attenuation of inflammatory responses in the brain following ischemic injury.

Further research employing an in vitro model of inflammation, specifically lipopolysaccharide (LPS)-stimulated BV2 microglial cells, provided additional evidence of LXW7's anti-inflammatory activity. Microglia, the primary immune cells in the central nervous system, become activated in response to inflammatory stimuli like LPS and contribute to neuroinflammation. In this model, LXW7 treatment effectively reduced the level of nitric oxide (NO), a key pro-inflammatory mediator produced by activated microglia.

These findings from both in vivo and in vitro models indicate that LXW7 (TFA) exerts anti-inflammatory effects in contexts relevant to neurological injury and microglial activation.

Attenuation of Pro-inflammatory Cytokines

A significant aspect of LXW7 (TFA)'s immunomodulatory effect is its ability to attenuate the expression and release of pro-inflammatory cytokines. In the MCAO rat model, LXW7 treatment was shown to lower the expression of pro-inflammatory cytokines. guidetopharmacology.orgnih.gov Specifically, there was an observed attenuation of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) expression in the peri-ischemic brain tissue. This reduction in cytokine levels was accompanied by a decrease in Iba1-positive activated microglia, suggesting a link between LXW7's effect on microglial activation and cytokine production.

In the in vitro study using LPS-stimulated BV2 microglial cells, LXW7 demonstrated a suppressive effect on the expression of several pro-inflammatory genes at the messenger RNA (mRNA) level. This included the genes for TNF-α, IL-1β, inducible nitric oxide synthase (iNOS), and cyclooxygenase 2 (COX-2). Furthermore, enzyme-linked immunosorbent assay (ELISA) results confirmed that LXW7 treatment reduced the protein levels of prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-1β in these activated microglial cells.

The attenuation of these key pro-inflammatory cytokines and mediators highlights a crucial mechanism by which LXW7 (TFA) exerts its anti-inflammatory effects. The observed reductions in TNF-α, IL-1β, NO, PGE2, iNOS, and COX-2 expression underscore its potential to modulate the inflammatory cascade.

The anti-inflammatory effects of LXW7 in microglia may be linked to the inhibition of microglial activation, potentially through the modulation of signaling pathways such as Akt/NF-κB and JNK/MAPK, associated with its interaction with the integrin αvβ3 receptor.

The following table summarizes the effects of LXW7 on various pro-inflammatory markers based on the research findings:

| Inflammatory Marker | Model | Effect of LXW7 Treatment | Source |

| TNF-α (expression) | MCAO rat model (brain tissue) | Lowered | |

| IL-1β (expression) | MCAO rat model (brain tissue) | Lowered | |

| Iba1-positive microglia | MCAO rat model (brain tissue) | Reduction | |

| Nitric Oxide (NO) | LPS-stimulated BV2 microglia (in vitro) | Reduced level | |

| TNF-α (mRNA expression) | LPS-stimulated BV2 microglia (in vitro) | Suppressed | |

| IL-1β (mRNA expression) | LPS-stimulated BV2 microglia (in vitro) | Suppressed | |

| iNOS (mRNA expression) | LPS-stimulated BV2 microglia (in vitro) | Suppressed | |

| COX-2 (mRNA expression) | LPS-stimulated BV2 microglia (in vitro) | Suppressed | |

| PGE2 (protein level) | LPS-stimulated BV2 microglia (in vitro) | Reduced | |

| TNF-α (protein level) | LPS-stimulated BV2 microglia (in vitro) | Reduced | |

| IL-1β (protein level) | LPS-stimulated BV2 microglia (in vitro) | Reduced |

Applications of Lxw7 Tfa in Advanced Biomedical Research

Design of Functionalized Biomaterials for Tissue Engineering and Regenerative Medicine

Functionalized biomaterials play a crucial role in tissue engineering and regenerative medicine by providing scaffolds that mimic the native extracellular matrix (ECM) and promote desired cellular responses. The integration of bioactive molecules, such as LXW7 (TFA), onto these scaffolds can enhance cell adhesion, proliferation, and differentiation, thereby improving tissue regeneration outcomes.

LXW7 (TFA)-Functionalized Collagen-Based Scaffolds

Collagen-based scaffolds are widely used in tissue engineering due to collagen's natural presence in the ECM and its biocompatibility. However, these scaffolds often lack sufficient specific binding sites for certain cell types crucial for regeneration, such as endothelial progenitor cells (EPCs) and endothelial cells (ECs). frontiersin.orgnih.gov Functionalizing collagen-based scaffolds with LXW7 (TFA) addresses this limitation by introducing αvβ3 integrin binding sites.

Studies have demonstrated that modifying collagen-based scaffolds with LXW7 significantly improves the attachment and proliferation of ECs. frontiersin.orgnih.govresearchgate.net For instance, research showed that LXW7-treated collagen surfaces and scaffolds functionalized with LXW7-containing molecules (like LXW7-DS-SILY) led to enhanced EC attachment and proliferation compared to untreated surfaces or scaffolds. frontiersin.orgnih.govresearchgate.net Quantitative data indicates a higher number of attached ECs on LXW7-treated surfaces. frontiersin.orgresearchgate.net

| Scaffold Treatment | Cell Attachment (Relative Units) | Cell Proliferation (Relative Units) |

|---|---|---|

| Untreated Collagen Surface | Baseline | Baseline |

| LXW7-Treated Collagen Surface | Increased | Increased |

| Untreated Integra Scaffold | Baseline | Baseline |

| LDS-Treated Integra Scaffold | Increased | Increased |

Note: Data is illustrative based on research findings indicating increased attachment and proliferation on LXW7-modified surfaces and scaffolds. Specific quantitative values vary depending on the study and experimental conditions. frontiersin.orgnih.govresearchgate.net

Furthermore, LXW7-modified collagen hydrogels have shown potential in promoting EC survival and spreading in both 2D and 3D culture models, including under ischemic-mimicking hypoxic environments. frontiersin.org This suggests that LXW7 functionalization can enhance the resilience and function of cells within the scaffold environment.

Integration into Extracellular Matrix (ECM) Mimics

LXW7 (TFA) is integrated into biomaterials designed to mimic the native ECM to improve cell-matrix interactions. frontiersin.orgresearchgate.netescholarship.orgfrontiersin.org By incorporating LXW7, these materials provide specific binding sites for αvβ3 integrin-expressing cells, thereby influencing cellular behavior critical for tissue regeneration. aacrjournals.orgfrontiersin.orgresearchgate.netescholarship.orgfrontiersin.orgnih.gov This approach aims to create a more biologically active scaffold that can actively recruit and support the functions of regenerative cell populations. Studies utilizing LXW7-DS-SILY, a molecule combining LXW7 with collagen-binding peptides and a proteoglycan mimetic, have demonstrated its ability to functionalize collagen-based ECM scaffolds and promote desired cellular responses. researchgate.netescholarship.org

Enhancement of Endothelialization and Vascularization in Scaffolds

A critical challenge in tissue engineering is the rapid formation of a functional vascular network within implanted scaffolds (vascularization) and the formation of an endothelial lining on the scaffold surface (endothelialization). LXW7 (TFA) has shown significant promise in enhancing these processes.

LXW7's specific binding to αvβ3 integrin on EPCs and ECs is key to its pro-angiogenic effects. nih.govnih.govfrontiersin.orgnih.govresearchgate.netescholarship.orgnih.govbiorxiv.orgnih.gov It acts as a potent ligand for capturing and recruiting these cells to the scaffold site. nih.govnih.govnih.govnih.gov Research indicates that LXW7 promotes EC proliferation and survival, potentially through the activation of intracellular signaling pathways, including increased phosphorylation of VEGF receptor 2 (VEGF-R2) and activation of ERK1/2. medchemexpress.commedchemexpress.commedchemexpress.comnih.govnih.govnih.gov

In vivo studies using LXW7-functionalized scaffolds have demonstrated improved endothelialization and vascularization. frontiersin.orgresearchgate.netresearchgate.netescholarship.orgbiorxiv.orgnih.gov For example, LXW7-modified vascular grafts showed significantly improved EPC/EC recruitment and rapid endothelialization in a rat carotid artery bypass model, resulting in higher graft patency rates compared to untreated grafts. nih.gov In models of diabetic ischemic wounds, LXW7-functionalized ECM scaffolds, with or without loaded EPCs, significantly enhanced neovascularization and accelerated wound healing. researchgate.netescholarship.orgbiorxiv.org

| Scaffold Type | Outcome Measure | Untreated Scaffold | LXW7-Functionalized Scaffold |

|---|---|---|---|

| Small Diameter Vascular Graft (Rat Model) | Graft Patency (6 weeks) | 17% | 83% |

| ECM Scaffold (Diabetic Ischemic Wound, Rat) | Neovascularization | Lower | Enhanced |

| ECM Scaffold (Diabetic Ischemic Wound, Rat) | Wound Healing Rate | Slower | Accelerated |

Note: Data compiled from research findings on the effects of LXW7 functionalization. researchgate.netescholarship.orgbiorxiv.orgnih.gov

These findings highlight the potential of LXW7 (TFA) functionalization as a strategy to improve the integration and performance of biomaterials in various tissue engineering and regenerative medicine applications requiring enhanced vascularization.

Targeted Delivery Systems for Imaging and Therapeutic Agents

The specific binding of LXW7 (TFA) to αvβ3 integrin makes it a valuable targeting ligand for the selective delivery of imaging and therapeutic agents, particularly to cells and tissues where this integrin is overexpressed.

LXW7 (TFA) as a Ligand for αvβ3 Integrin-Expressing Tumors (e.g., Glioblastoma, Melanoma Xenografts)

αvβ3 integrin is highly expressed on the surface of various cancer cells and in tumor neovasculature, playing a significant role in tumor growth, angiogenesis, and metastasis. nih.govaacrjournals.org This overexpression makes αvβ3 integrin an attractive target for cancer-targeted therapies and imaging. LXW7 (TFA) has been identified as a high-affinity ligand for αvβ3 integrin. nih.govmedchemexpress.commedchemexpress.commedchemexpress.comtargetmol.comaacrjournals.orgaacrjournals.orgnih.gov

Research has confirmed that LXW7 can bind effectively to αvβ3 integrin-expressing tumor cell lines, including U-87MG glioblastoma and A375M melanoma cells. nih.govaacrjournals.orgaacrjournals.orgnih.govscience.govescholarship.org In vivo studies using nude mice bearing U-87MG glioblastoma or A375M melanoma xenografts have demonstrated the tumor-targeting capability of LXW7. nih.govaacrjournals.orgaacrjournals.orgnih.govscience.govescholarship.org Optical imaging studies with biotinylated LXW7 showed preferential uptake of the ligand in tumor tissue compared to surrounding normal tissues, including lower uptake in the liver compared to some other RGD peptides. nih.govaacrjournals.orgnih.govscience.govescholarship.org This preferential accumulation in tumors supports the use of LXW7 as a targeting moiety for delivering payloads specifically to cancer sites.

Development of LXW7 (TFA)-Based Probes for Molecular Imaging Research

The ability of LXW7 (TFA) to selectively target αvβ3 integrin-expressing cells and tissues has led to its investigation for developing molecular imaging probes. By conjugating LXW7 to imaging agents, researchers can visualize and track αvβ3 expression in vivo, which can be indicative of tumor presence, angiogenesis, or other pathological processes.

Optical imaging studies using biotinylated LXW7 in xenograft models have provided evidence for its utility as a component of imaging probes. nih.govaacrjournals.orgnih.govscience.govescholarship.org The observed preferential tumor uptake allows for the visualization of αvβ3-rich areas. nih.govaacrjournals.orgnih.govscience.govescholarship.org Further research exploring the conjugation of LXW7 with various imaging modalities, such as radioconjugates, is ongoing to enhance its application in molecular imaging for diagnostic and research purposes. nih.gov

Investigation of Disease Pathogenesis and Therapeutic Strategies in Pre-Clinical Models

Pre-clinical studies utilizing animal models have been instrumental in understanding the potential therapeutic effects of LXW7 (TFA) in complex disease states. Research has focused on its role in mitigating tissue damage following ischemic events and its contribution to improving the compromised wound healing process observed in diabetes.

Role in Ameliorating Ischemic Injury (e.g., Focal Cerebral Ischemia)

Research has investigated the effects of LXW7, a cyclic peptide and an integrin αvβ3 inhibitor, on focal cerebral ischemia injury in rat models. Studies have shown that post-ischemic treatment with LXW7 can alleviate cerebral ischemic injury and reduce inflammatory responses in activated microglia. scielo.brnih.gov

In studies involving Sprague-Dawley rats subjected to middle cerebral artery occlusion (MCAO), intravenous administration of LXW7 (100 μg/kg) significantly reduced infarct volumes and brain water content compared to control groups treated with phosphate-buffered saline (PBS). scielo.brnih.govmedchemexpress.comnih.gov These findings suggest a protective effect of LXW7 against the acute damage caused by cerebral ischemia.

Furthermore, LXW7 treatment was observed to lower the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in the peri-ischemic brain tissue. scielo.brnih.govnih.gov A reduction in Iba1-positive activated microglia was also noted, indicating that LXW7 attenuates inflammation associated with microglial activation following ischemia. scielo.brnih.gov

The neuroprotective effects of LXW7 in this context may involve the inhibition of VEGF-mediated vascular permeability and the suppression of inflammatory cytokine production by activated microglia. scielo.brnih.gov

Table 1: Effects of LXW7 Treatment on Focal Cerebral Ischemia in Rats

| Parameter | MCAO + PBS (Control) | LXW7-Treated (100 μg/kg) | Significance | Source |

| Infarct Volume | Higher | Significantly Lower | P < 0.05 | scielo.brnih.gov |

| Brain Water Content | Higher | Significantly Lower | P < 0.05 | scielo.brnih.gov |

| TNF-α Expression | Higher | Lower | P < 0.05 | scielo.brnih.gov |

| IL-1β Expression | Higher | Lower | P < 0.05 | scielo.brnih.gov |

| Activated Microglia | Higher | Reduced | Not specified | scielo.brnih.gov |

Note: Data is based on findings from studies using Sprague-Dawley rats subjected to MCAO.

Contribution to Diabetic Wound Healing Enhancement in Animal Models

The challenges in treating diabetic wounds, particularly those with compromised blood flow, have led to investigations into compounds that can promote neovascularization and improve tissue regeneration. LXW7, known to specifically bind to integrin αvβ3 on endothelial progenitor cells (EPCs) and endothelial cells (ECs) and activate VEGF receptors, has been explored in this area. researchgate.netbiorxiv.org

In studies utilizing a Zucker Diabetic Fatty (ZDF) rat ischemic skin flap model, a pro-angiogenic molecule synthesized by conjugating LXW7 to a collagen-binding proteoglycan mimetic (LXW7-DS-SILY) was employed to functionalize extracellular matrix (ECM) scaffolds. researchgate.netbiorxiv.org These functionalized scaffolds, with or without the addition of EPCs, were found to significantly improve wound healing in the diabetic ischemic environment. researchgate.netbiorxiv.org

The application of LXW7-DS-SILY-functionalized ECM scaffolds resulted in enhanced neovascularization and modulated collagen fibrillogenesis in the wounds of diabetic rats. researchgate.netbiorxiv.org These scaffolds also promoted EPC attachment, growth, and survival in the ischemic environment, which is crucial for the formation of new blood vessels necessary for wound repair. biorxiv.org

These findings suggest that LXW7, particularly when incorporated into targeted delivery systems or scaffold technologies, holds promise as a therapeutic agent to accelerate diabetic ischemic wound healing by promoting angiogenesis and improving the local tissue environment. researchgate.netbiorxiv.org

Table 2: Impact of LXW7-DS-SILY Functionalized Scaffolds on Diabetic Ischemic Wound Healing in ZDF Rats

| Treatment Group | Wound Healing Outcome | Neovascularization | Collagen Fibrillogenesis | EPC Retention/Function | Source |

| LXW7-DS-SILY-functionalized ECM scaffolds (with/without EPCs) | Significantly Improved | Enhanced | Modulated | Promoted | researchgate.netbiorxiv.org |

| Control (e.g., non-functionalized scaffolds) | Less effective | Lower | Less modulated | Lower | researchgate.netbiorxiv.org |

Future Research Directions and Challenges for Lxw7 Tfa

Exploration of Novel LXW7 (TFA) Analogues with Enhanced Properties

Systematic structure-activity relationship (SAR) studies are a key area of future research to develop novel LXW7 analogues with improved binding affinity and specificity for αvβ3 integrin nih.govresearchgate.netmdpi.com. These studies involve modifying the amino acid sequence and structure of LXW7 to understand how these changes impact biological activity. For instance, comprehensive SAR studies have been conducted by systematically substituting amino acids at different positions within the LXW7 sequence nih.gov.

Research has shown that modifications to the D-Cys residues at the N- and C-termini, which form the disulfide bridge, significantly affect potency. Replacing one or both D-Cys residues with L-Cys resulted in a substantial decrease or complete loss of binding affinity nih.gov. Studies have also explored substitutions within the RGD motif and flanking amino acids nih.gov.

Modification of the N-terminus by capping with various carboxylic acids has been investigated, with most modifications not significantly altering binding affinity, although some substitutions led to a modest loss of potency nih.gov.

The hydrophobicity and aromaticity of the amino acid at the X7 position (following the RGD sequence) have been identified as particularly important for enhancing the binding of LXW analogues to αvβ3 integrin, potentially through interaction with a hydrophobic pocket on the integrin surface mdpi.com. This understanding guides the rational design of new analogues.

Several LXW analogues have been identified with higher binding affinity than the parent LXW7. For example, LXW64 demonstrated a 6.6-fold increase in binding affinity compared to LXW7 in competitive binding assays using αvβ3-expressing cells nih.govresearchgate.net.

Future research will continue to explore a wider range of modifications, including the incorporation of other unnatural amino acids, altered cyclization strategies, and the design of multimeric forms of LXW7 to further enhance binding affinity, specificity, and potentially introduce new functionalities.

Table 1: Relative Binding Affinities of Selected LXW7 Analogues to αvβ3-K562 Cells

| Peptide ID | Sequence (Disulfide bridge: Cys1-Cys8) | Relative Binding Affinity (compared to LXW7) | Reference |

| LXW7 | cGRGDdvc | 1.0 | nih.gov |

| LXW64 | cGRGDd-DNal1-c-NH2 | ~6.6 | nih.govresearchgate.net |

| Peptide 2 | L-Cys1 substitution | ~0.1 | nih.gov |

| Peptide 3 | L-Cys8 substitution | ~0.06 | nih.gov |

| Peptide 4 | L-Cys1 and L-Cys8 substitution | Loss of binding | nih.gov |

Note: Relative binding affinity is based on IC50 values from competitive binding assays.

Integration of LXW7 (TFA) into Advanced Drug Delivery Platforms

A significant area of future research involves integrating LXW7 (TFA) into advanced drug delivery platforms to achieve targeted delivery to αvβ3 integrin-expressing cells, such as EPCs and ECs, and potentially tumor cells acs.orgmedchemexpress.commedchemexpress.commedchemexpress.comgoogle.com. This targeted approach can enhance therapeutic efficacy while potentially reducing off-target effects.

Studies have demonstrated the successful functionalization of various biomaterials with LXW7. For instance, LXW7 has been conjugated to electrospun microfibrous scaffolds made of PLLA/PCL via Click chemistry, resulting in significantly improved endothelial coverage acs.orgresearchgate.net. This indicates the potential for using LXW7-modified scaffolds in tissue engineering applications requiring enhanced endothelialization and vascularization acs.orgresearchgate.netnih.gov.

LXW7 has also been conjugated to collagen-based hydrogels, often utilizing a collagen-binding peptide like SILY as a linker researchgate.netfrontiersin.orgbiorxiv.orgnih.govresearchgate.net. LXW7-modified collagen hydrogels have shown promise in promoting EC attachment, spreading, proliferation, and survival in vitro and improving the engraftment of transplanted ECs and vascularization in vivo researchgate.netfrontiersin.orgbiorxiv.orgnih.govresearchgate.net. These functionalized hydrogels are being explored as injectable biomaterials and tools for EC delivery in regenerative medicine frontiersin.org.

Furthermore, LXW7 has been coupled with nanoparticles, such as cerium oxide nanoparticles modified with polyacrylic acid (CeO2@PAA), to create novel compounds like CeO2@PAA-LXW7 nih.govnih.gov. This conjugation aims to combine the targeting ability of LXW7 with the therapeutic properties of the nanoparticle, for example, the free radical scavenging activity of nanoceria for neuroprotection nih.govnih.gov.

Future research will focus on developing more sophisticated LXW7-conjugated delivery systems, including nanoparticles, liposomes, and polymeric micelles, designed for controlled release and improved pharmacokinetics. Challenges include optimizing conjugation strategies to maintain LXW7's binding affinity and biological activity, ensuring the stability of the conjugate in vivo, and controlling the release profile of the loaded therapeutic agent.

Mechanistic Studies on LXW7 (TFA) Resistance to Proteolysis and In Vivo Stability

The cyclic structure of LXW7, formed by a disulfide bond between cysteine residues, provides a rigid backbone that is less susceptible to exopeptidase degradation compared to linear peptides acs.orgresearchgate.netnih.govnih.govnih.gov. Additionally, the presence of unnatural D-amino acids flanking the RGD motif further enhances its resistance to enzymatic breakdown by peptidases that typically target L-amino acids acs.orgresearchgate.netnih.govnih.govnih.gov.

Studies have highlighted that these structural features make LXW7 more stable in vivo than linear peptides or those composed solely of natural amino acids acs.orgresearchgate.netnih.govnih.gov. Evaluating the stability of LXW7 when conjugated to biomaterials is also an ongoing area of research kidneyx.org. For instance, studies characterizing LXW7-DS-SILY conjugates have indicated strong stability researchgate.net.

Development of High-Throughput Screening Assays for LXW7 (TFA) Interactions